Enhanced Lipophilicity vs. Analogs
The target compound, N-(3,4-dichlorophenyl)-2-ethylbutanamide, exhibits significantly higher calculated lipophilicity (LogP 5.02) compared to its close structural analogs . This is a key differentiation point for applications where membrane permeability or distribution into non-polar compartments is critical. The increase in LogP is attributable to the branched and extended 2-ethylbutanamide chain.
Δ +1.6 to +2.0
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 5.02 |
| Comparator Or Baseline | Propanil (N-(3,4-dichlorophenyl)propanamide): 3.07 - 3.41 [1]; N-(3,4-dichlorophenyl)butanamide: 3.81 [2]; 4-(3,4-dichlorophenyl)-N-ethylbutanamide: 3.4 [3] |
| Quantified Difference | 1.6 to 2.0 LogP units higher than comparators |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher LogP suggests superior membrane permeability, which can be a critical factor for cell-based assays, agrochemical efficacy, or as a more lipophilic building block in synthetic chemistry.
- [1] Chemsrc. (2024). Propanil. Retrieved from https://m.chemsrc.com/en/cas/709-98-8_504968.html View Source
- [2] yybyy.com. (n.d.). N-(3,4-dichlorophenyl)butanamide. Retrieved from https://www.yybyy.com View Source
- [3] PubChem. (2024). 4-(3,4-dichlorophenyl)-N-ethylbutanamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-_3_4-dichlorophenyl_-N-ethylbutanamide View Source
